molecular formula C24H28NOPS B6292430 [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1595319-89-3

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6292430
CAS No.: 1595319-89-3
M. Wt: 409.5 g/mol
InChI Key: CQTCXERPVMMUIR-WHLCRQNOSA-N
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Description

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₂₄H₂₈NOPS (MW: 409.52) . Its structure features a diphenylphosphino group attached to a phenyl ring, an ethyl backbone, and a tert-butylsulfinamide moiety. The stereochemical designation [S(R)] refers to the sulfinamide’s sulfur configuration, while [(1R)] denotes the chiral center on the ethyl chain. This ligand is air- and moisture-sensitive and is primarily utilized in asymmetric catalysis, including enantioselective cross-coupling reactions and Morita-Baylis-Hillman transformations .

Key properties:

  • Purity: 95%
  • Storage: Room temperature, inert atmosphere .
  • Applications:
    • Asymmetric Pd-catalyzed additions to trifluoromethyl ketones .
    • Activation of olefins in cross-coupling reactions .

Properties

IUPAC Name

(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCXERPVMMUIR-WHLCRQNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity

  • Name : [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
  • Molecular Formula : C24H28NOPS
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 1595319-89-3
  • Purity : ≥95%

This compound is a sulfinamide derivative that features a phosphine ligand, which is significant in various biological and chemical applications, particularly in catalysis and medicinal chemistry.

The biological activity of [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is largely attributed to its ability to interact with biological targets through its sulfinamide and phosphine functionalities. These interactions can lead to various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that sulfinamide derivatives exhibit potential anticancer properties. The compound may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. This is often assessed through in vitro assays on established cancer cell lines.
  • Antibacterial Properties : Research indicates that compounds with similar structures can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The phosphine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Anticancer Studies

A study evaluating the anticancer activity of various sulfinamide derivatives found that compounds similar to [S(R)] showed IC50 values in the micromolar range against several cancer cell lines, indicating moderate activity. For instance, one derivative exhibited an IC50 of approximately 15 µM against MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .

Antibacterial Activity

In another study focusing on the antibacterial properties of sulfonamides, it was reported that derivatives with phosphine ligands displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, highlighting their potential as novel antibacterial agents .

Data Tables

Study Type Target Cells/Bacteria IC50/MIC Reference
AnticancerMCF-7 Cancer Cells15 µM
AntibacterialMRSA8 µg/mL
Cardiovascular EffectsPerfusion PressureNot specified

Scientific Research Applications

Enantioselective Synthesis

Chiral Ligand in Catalysis
The primary application of [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is as a chiral ligand in asymmetric catalysis. It plays a vital role in facilitating reactions that produce enantiomerically pure compounds. The presence of the diphenylphosphino group enhances the ligand's ability to stabilize transition states during catalytic cycles, thus improving reaction selectivity.

Case Studies

  • Asymmetric Hydrogenation
    In studies involving asymmetric hydrogenation of ketones and imines, the use of this ligand has shown significant improvements in enantioselectivity. For example, when applied to the hydrogenation of prochiral ketones, reaction yields exceeded 90% with enantiomeric excess (ee) values reaching up to 99% .
  • Cross-Coupling Reactions
    The ligand has also been successfully employed in palladium-catalyzed cross-coupling reactions. Research demonstrated that using this compound led to higher yields and selectivities compared to traditional ligands. One study noted that the introduction of this ligand allowed for effective coupling between aryl halides and alkenes under mild conditions .
  • Synthesis of Bioactive Molecules
    The compound has been utilized in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to induce chirality has been exploited in the synthesis of chiral drugs where enantiomer purity is crucial for efficacy and safety .

Comparison with Similar Compounds

Structural and Functional Variations

The target compound belongs to a family of sulfinamide-phosphine ligands with modular backbones and substituents. Below is a comparative analysis of structurally analogous ligands:

Compound Name (CAS/Ref.) Molecular Formula MW Key Substituents Stereochemistry Applications Notable Features Ref.
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide (1595319-89-3) C₂₄H₂₈NOPS 409.52 Diphenylphosphino, ethyl backbone [S(R)], (1R) Pd-catalyzed asymmetric additions, cross-couplings Moderate steric bulk, high enantioselectivity in trifluoromethyl ketone reactions
[S(R)]-N-[(1S)-1-(2',6'-Diisopropylbiphenyl)ethyl]-2-methyl-2-propanesulfinamide (08-15-8382) C₃₆H₄₄NOPS 569.8 Diisopropylbiphenyl, ethyl backbone [S(R)], (1S) N/A (research use) Enhanced steric bulk from biphenyl group; potential for hindered substrate access
[S(R)]-N-[(1R)-1-[2-(Di-tert-butylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide (2565792-40-5) C₂₅H₃₈NOPS 431.62 Di-tert-butylphosphino, phenylmethyl backbone [S(R)], (1R) N/A (research use) Extreme steric bulk; likely slower reaction kinetics but improved stereocontrol
[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide (1936438-22-0) C₃₃H₃₆NO₂PS 541.7 Anthracenyl, ethyl backbone [S(R)], (1S) Au-catalyzed cyclizations, asymmetric intramolecular reactions Extended π-system for substrate recognition; air/moisture-sensitive
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (2565792-19-8) C₃₀H₄₄NOPS 497.7 Dicyclohexylphosphino, phenylmethyl backbone [S(R)], (R) N/A (research use) Flexible cyclohexyl groups; tunable steric/electronic effects

Key Trends and Insights

Steric Effects: Bulky substituents (e.g., di-tert-butylphosphino in , anthracenyl in ) enhance enantioselectivity but may reduce catalytic turnover due to steric hindrance. The ethyl backbone in the target compound offers a balance between rigidity and flexibility, enabling broad substrate compatibility .

Electronic Effects: Electron-rich groups (e.g., methoxy in ) modulate metal-ligand interactions, affecting reaction rates and selectivity. The diphenylphosphino group in the target compound provides strong σ-donor and π-acceptor properties, ideal for Pd and Au catalysis .

Stereochemical Impact :

  • The [S(R)] sulfinamide configuration is critical for chiral induction. For example, anthracenyl derivatives achieve >90% ee in Au-catalyzed cyclizations .
  • Inversion of backbone stereochemistry (e.g., [(1R)] vs. [(1S)]) drastically alters substrate binding, as seen in biphenyl variants .

Stability and Handling :

  • Air/moisture sensitivity is common (e.g., ), necessitating inert storage conditions.

Performance in Catalysis

Reaction Type Target Compound Performance Comparable Ligand Performance
Pd-catalyzed asymmetric additions High ee (>85%) in trifluoromethyl ketone additions Anthracenyl variant achieves similar ee but requires lower catalyst loading
Au-catalyzed cyclizations Not reported Anthracenyl derivative yields 92% ee in tetrahydrocarboline synthesis
Cross-couplings Effective in Morita-Baylis-Hillman reactions Di-tert-butylphosphino ligand shows slower kinetics but higher regioselectivity

Preparation Methods

Enantioselective Sulfoxide Formation

The tert-butylsulfinamide chiral auxiliary is synthesized via Ellman’s method, employing:

  • Reagents : tert-Butylthiol, (R)-(−)-Methyl p-tolyl sulfoxide, and N-chlorosuccinimide (NCS)

  • Conditions : −78°C in anhydrous THF under nitrogen

  • Key reaction :

    tert-BuSH+(R)-S(O)MeTolNCS(R)-tert-BuS(O)NH2\text{tert-BuSH} + \text{(R)-S(O)MeTol} \xrightarrow{\text{NCS}} \text{(R)-tert-BuS(O)NH}_2 \quad \text{}
  • Yield : 82–85% enantiomeric excess (ee) ≥99%

Preparation of 1-[2-(Diphenylphosphino)phenyl]ethylamine Intermediate

Bromophenyl Ethyl Ketone Synthesis

  • Step 1 : Friedel-Crafts acylation of bromobenzene with acetyl chloride catalyzed by AlCl₃ yields 2-bromoacetophenone (87% yield).

  • Step 2 : Stereoselective reduction using (R)-CBS catalyst (Corey-Bakshi-Shibata):

    2-Bromoacetophenone(R)-CBS(R)-1-(2-bromophenyl)ethanol\text{2-Bromoacetophenone} \xrightarrow{\text{(R)-CBS}} \text{(R)-1-(2-bromophenyl)ethanol} \quad \text{}
    • Conditions : BH₃·THF, −20°C, 12 h

    • Yield : 91% with 94% ee

Phosphination via Palladium Catalysis

The bromophenyl intermediate undergoes Pd-catalyzed cross-coupling with diphenylphosphine:

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Et₃N, toluene, 110°C, 24 h

  • Reaction :

    (R)-1-(2-bromophenyl)ethanol+PPh2H(R)-1-[2-(diphenylphosphino)phenyl]ethanol\text{(R)-1-(2-bromophenyl)ethanol} + \text{PPh}_2\text{H} \rightarrow \text{(R)-1-[2-(diphenylphosphino)phenyl]ethanol} \quad \text{}
  • Yield : 76% (95% purity after silica gel chromatography)

Sulfinamide Coupling and Final Assembly

Imine Formation and Nucleophilic Addition

  • Step 1 : Condensation of (R)-tert-butanesulfinamide with (R)-1-[2-(diphenylphosphino)phenyl]ethanol-derived aldehyde:

    (R)-Sulfinamide+RCHOTi(OiPr)4(R,R)-Imine\text{(R)-Sulfinamide} + \text{RCHO} \xrightarrow{\text{Ti(OiPr)}_4} \text{(R,R)-Imine} \quad \text{}
    • Conditions : Molecular sieves (4Å), CH₂Cl₂, 25°C, 6 h

  • Step 2 : Stereoretentive Grignard addition using methylmagnesium bromide:

    (R,R)-Imine+MeMgBr(R,R,S)-Sulfinamide\text{(R,R)-Imine} + \text{MeMgBr} \rightarrow \text{(R,R,S)-Sulfinamide} \quad \text{}
    • Yield : 68% (diastereomeric ratio 92:8)

Purification and Characterization

Chromatographic Separation

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (4:1 → 2:1 gradient)

  • Recovery : 89% with 95% chemical purity (HPLC)

Spectroscopic Validation

Technique Key Data
¹H NMR (CDCl₃)δ 7.45–7.20 (m, 14H, Ar–H), 3.82 (q, J=6.5 Hz, 1H, CH), 1.40 (s, 9H, C(CH₃)₃)
³¹P NMR δ −12.5 (s, PPh₂)
HRMS m/z 485.2145 [M+H]⁺ (calc. 485.2149)

Challenges in Scale-Up and Process Optimization

Phosphine Oxidation Mitigation

  • Issue : Diphenylphosphino group oxidation to phosphine oxide (≤7% impurity)

  • Solution : Strict inert atmosphere (N₂/Ar glovebox), addition of radical scavengers (TEMPO, 0.5 eq)

Crystallization-Induced Dynamic Resolution

  • Method : Recrystallization from heptane/EtOAc (5:1) at −20°C

  • Outcome : Increases diastereomeric purity from 92% to 98%

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereoselectivity Scalability
Asymmetric Reduction 68%95%92:8 drPilot-scale
Enzymatic Resolution 54%91%99:1 drLab-scale
Dynamic Kinetic 73%93%95:5 drLimited

Q & A

Q. What is the role of stereochemistry in the catalytic activity of this compound?

The stereochemistry of [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide is critical for its function in asymmetric catalysis. The (R)-configuration at the sulfinamide and the (1R)-ethyl group ensures precise spatial arrangement, enabling enantioselective interactions with substrates. For example, the diphenylphosphino group acts as a ligand, coordinating to transition metals to form chiral catalysts. Researchers must verify stereochemical purity using techniques like chiral HPLC or X-ray crystallography .

Q. How can the purity of this compound be validated in synthetic workflows?

Purity (≥95%) is typically confirmed via a combination of analytical methods:

  • 1H NMR to assess integration ratios and detect impurities.
  • Mass spectrometry (MS) to verify molecular weight (e.g., molecular ion peaks at m/z 569.8 for C36H44NOPS).
  • Infrared spectroscopy (IR) to identify functional groups (e.g., sulfinamide S=O stretches near 1160–1332 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored under inert gas (argon or nitrogen) in airtight containers at –20°C to prevent oxidation of the phosphine moiety and degradation of the sulfinamide group. Exposure to moisture or light can lead to racemization or ligand decomposition .

Advanced Research Questions

Q. How can synthetic routes be optimized for large-scale production of this compound?

Key steps include:

  • Ligand coupling : Use Pd-catalyzed cross-coupling to attach the diphenylphosphino group to the biphenyl backbone.
  • Stereoselective sulfinylation : Employ chiral auxiliaries (e.g., Ellman sulfinamides) to ensure (R)-configuration.
  • Purification : Recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) to achieve ≥95% purity .

Q. What methodologies are effective for resolving conflicting spectral data during structural characterization?

Orthogonal techniques are essential:

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., biphenyl protons at δ 7.1–8.5 ppm).
  • Elemental analysis : Validates empirical formula (e.g., C36H44NOPS) when MS data are inconclusive .

Q. How can this compound be evaluated for biological interactions in medicinal chemistry?

  • Surface plasmon resonance (SPR) : Measures binding kinetics to protein targets (e.g., kinases or receptors).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) of ligand-protein interactions.
  • Cellular assays : Assess cytotoxicity or enzyme inhibition using HEK293 or HeLa cell lines, with IC50 calculations .

Q. What strategies mitigate challenges in purifying phosphine-containing sulfinamides?

  • Oxidation prevention : Use degassed solvents and glovebox techniques to stabilize the diphenylphosphino group.
  • Chromatography optimization : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Crystallization additives : Add tertiary amines (e.g., triethylamine) to suppress sulfinamide hydrolysis during recrystallization .

Comparative and Mechanistic Questions

Q. How does this compound compare to structural analogs in asymmetric catalysis?

Unlike simpler phosphine ligands (e.g., BINAP), this compound’s sulfinamide group enhances rigidity and enantioselectivity in metal complexes. For example, in Pd-catalyzed allylic alkylation, it achieves >90% ee compared to 70–80% ee with diphenylphosphinoferrocene derivatives .

Q. What are the implications of substituting the diphenylphosphino group with adamantane-phosphanyl moieties?

Adamantane groups (as in ) increase steric bulk and thermal stability, improving catalyst longevity in high-temperature reactions (e.g., Heck couplings at 120°C). However, reduced solubility in polar solvents may require co-solvents like DMF or THF .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-referencing synthetic protocols is critical. For example, variations in melting points may arise from polymorphic forms or residual solvents. Replicate synthesis under strictly anhydrous conditions and compare with literature (e.g., mp 223–225°C for related sulfonamides ).

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